molecular weight and lipophilicity of 1-(4-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone
molecular weight and lipophilicity of 1-(4-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone
Initiating the Analysis
I've started by carefully examining the request. My initial focus is on dissecting the compound's chemical structure, specifically aiming to pinpoint the key areas for determining molecular weight and lipophilicity. I'm prioritizing understanding how to best organize a detailed technical guide or deep-dive, as this is the requested content type.
Defining the Parameters
I'm now zeroing in on defining the scope for the whitepaper. The target audience is clearly established and the need is now to specify the core requirements which include the level of autonomy in crafting the content, ensuring scientific integrity, and setting up visualization standards. The priority is establishing a structure that aligns with the user's needs for editorial control and data presentation.
Calculating the Details
I've completed the breakdown of the structure of the (-yl)ethanone and calculated its molecular weight, which is approximately 239.70 g/mol . Now, I am exploring its lipophilicity (LogP) via fragment-based estimation, and I'm prepared to use search tools for the exact data. I'm estimating a LogP of roughly 1.0 - 2.0 based on the fragments.
Confirming Structural Data
I have confirmed the molecular formula, C11H14ClN3O. Initial searches for the exact compound, 1-(4-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone, haven't returned any experimental logP data directly. My next step will be to search for analogous compounds to infer reasonable logP ranges.
Calculating Molecular Properties
I've determined that my compound, 1-(4-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone, has the formula C11H14ClN3O. I'm now focusing on calculating its exact mass and molecular weight to differentiate it from similar structures. I've noted that CHEMBL401745 shares the same formula, which necessitates a precise analysis of my molecule's properties.
Analyzing LogP and MW
I've calculated the molecular weight to be 239.70 g/mol . Now, I'm working on calculating the LogP value. I've broken it down into individual fragments: pyrazine, chlorine, piperidine, and acetamide. I intend to consult an authoritative source like ALOGPS, Molinspiration, or SwissADME for a more reliable calculation method. I'm structuring a whitepaper that explores the implications of these calculations, from an application scientist's perspective. The guide will include an executive summary, a structural deconstruction section, and a lipophilicity profiling section.
Developing ADME Optimization
I'm currently creating a detailed DOT diagram to map the workflow for ADME optimization. This diagram starts with synthesizing the molecule and measuring its molecular weight and LogP. Then, it assesses Lipinski's Rule of 5 compliance. Following favorable ADME profile determination, the workflow moves to lead optimization, focusing on target binding and efficacy. The experimental protocol will have a step-by-step approach for determining lipophilicity.
Mapping ADME Workflow
I've translated the ADME optimization process into DOT code to visualize the workflow. This starts with synthesis and physicochemical profiling, evaluating LogP and molecular weight. Then, a decision point occurs: Lipinski's Rule of 5 assessment. Compliance leads to a favorable ADME profile and lead optimization, while non-compliance triggers iterative structural redesign. The DOT diagram clearly shows the loop and decision points.
Visualizing Fragment Contribution
I've crafted a new DOT diagram, this time visualizing the fragment-based LogP contributions. The main molecule is broken down to pyrazine, chlorine, piperidine, and acetamide fragments. I've set the font colors explicitly for contrast, which is essential to make the diagram as accessible as possible. I'm focusing on ensuring all the text is readable by setting color for both the text and background color for the nodes.
Deconstructing the Molecule
I'm now focusing on calculating the exact mass, which I've determined to be 239.0822 Da, differing slightly from the nominal molecular weight. I'm exploring the implications of this exact mass in the broader context of molecular similarity and identification. The chloropyrazine core is a common bioisostere, which I need to account for.
Elaborating on Lipophilicity
I'm now thinking about the structural implications for lipophilicity and permeability. The piperidine's rigidity, the N-acetyl group, and the chloropyrazine's core all play a role in determining how well the compound traverses biological membranes, and how well it fits in binding pockets. I'm focusing on the shake-flask method for determining LogP and the reasoning behind using 1-octanol and PBS. I plan to document why we use LC-MS/RP-HPLC for quantification.
Documenting Lipophilicity & Mass
I'm now documenting the experimental procedure for LogP determination using the shake-flask method. I'm noting each step, starting with preventing volume changes during partitioning and culminating in RP-HPLC-UV quantification. I'm focusing on the causality behind each step. I'm also including the sample preparation for exact mass determination using LC-MS, including the reasoning for the MeCN:H2O mixture with formic acid. Finally, I'll cite Lipinski's Rule of 5, OECD Test Guideline 107, and the Journal of Medicinal Chemistry to back up my analysis.
Compiling References and Methods
I've assembled a comprehensive list of references to support my work on lipophilicity, exact mass, and related concepts, including Lipinski, OECD guidelines, and bioisostere applications. I'm focusing on the methodologies and applications from each source, particularly as they relate to my molecule. I'm now structuring the methods section for the whitepaper, citing the relevant literature.
Structuring the Whitepaper
I'm now putting the finishing touches on the whitepaper's structure. I'm focusing on incorporating references for all my statements. I've broken the whitepaper into sections, starting with an Executive Summary. I'm also including Structural Deconstruction, Lipophilicity Profiling, Experimental Protocols, and ADME Implications. I've included a table that details the elemental composition and mass contributions. I'm documenting the theoretical and experimental underpinnings.
Refining DOT Diagrams
I'm now refining the DOT diagrams to improve clarity. I'm focusing on the structural fragment contributions to LogP, ensuring the visualization accurately represents the compound's structure and the LogP values. I've broken the molecule into key fragments: Chloropyrazine Core, Piperidine Ring, and N-Acetyl Group. I want to convey the estimated LogP contributions for each of the fragments. I plan to use this improved visual in the whitepaper.
Visualizing Fragment Interactions
I'm now generating DOT code to create two new diagrams. The first will represent the molecule's structure and the LogP contribution from each fragment, using the colors specified. The second will visualize the experimental workflow for validating the physicochemical properties, from synthesis to exact mass determination and LogP measurement. I'm focusing on ensuring both are clear and informative, ready for inclusion in the whitepaper.
Diagram 2: Experimental Workflow for Physicochemical Validation.
I'm generating DOT code to create diagrams representing LogP contributions and the experimental workflow for physicochemical validation. I've considered color choices, font, and clarity, ensuring they communicate the data effectively.
Visualizing Isotopic Contributions
I'm now revising the experimental workflow diagram to include a focus on isotopic analysis as part of the exact mass validation. The updated diagram clarifies the split between HRMS and the shake-flask method. I've broken the exact mass step into the processes of aliquot extraction and isotopic analysis. I'm prioritizing ensuring that each process step shows clear causality.
The modified workflow diagrams for physicochemical validation. It shows the step-by-step approach for logP and exact mass determination.
Refining Diagram Accuracy
I'm now revising the DOT diagram for the experimental workflow, focusing on the isotopic pattern of the molecule. I've corrected the exact mass calculation and reflected the isotopic distribution in the visualization for the Senior Application Scientist. The ethanone (N-acetyl) group is important as an exposed piperidine nitrogen would be too basic for biological systems.
Analyzing Acylation and pH
I'm now focusing on the acylation of the piperidine nitrogen to an ethanone (amide) group. This is to make the molecule neutral at physiological pH. It's critical for achieving proper lipophilicity and blood-brain barrier penetration. The shake-flask method will use LC-MS for quantification to address any matrix effects from the octanol. I'm reviewing literature to support this.
Validating Method and Structure
I'm now integrating external sources to validate my work. I'm focusing on cited references from NIH, OECD, Meanwell, and Tetko to reinforce the methods. The DOT diagrams are ready, and I'm ensuring they clearly link the experimental and computational aspects of my analysis, with a keen eye to the relationship between structure and physicochemical properties. I'm looking for peer feedback on the whitepaper's structure.


